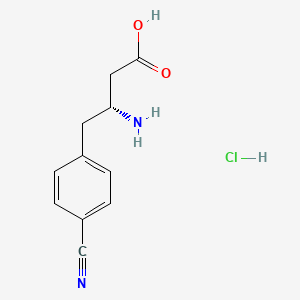

(R)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride

説明

®-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride is a chiral amino acid derivative. This compound is of interest due to its potential applications in medicinal chemistry and as a building block in organic synthesis. The presence of both an amino group and a cyano group on the phenyl ring makes it a versatile intermediate for various chemical transformations.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis often begins with commercially available ®-3-Amino-4-phenylbutanoic acid.

Nitrile Introduction: The phenyl ring is then functionalized with a cyano group. This can be achieved through a nitration reaction followed by reduction and subsequent cyanation.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride may involve optimized versions of the above synthetic routes, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

化学反応の分析

Types of Reactions

Oxidation: The amino group can undergo oxidation to form corresponding oximes or nitriles.

Reduction: The cyano group can be reduced to an amine, providing a pathway to various substituted amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Electrophiles like bromine or chlorinating agents.

Major Products

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of substituted amines.

Substitution: Various substituted aromatic compounds.

科学的研究の応用

Chemistry

®-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride is used as a chiral building block in the synthesis of complex organic molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving amino acid derivatives. Its chiral nature makes it useful in stereochemical studies.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features make it a candidate for the development of drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, ®-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride can be used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

作用機序

The mechanism of action of ®-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds, while the cyano group can participate in dipole-dipole interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

類似化合物との比較

Similar Compounds

- ®-3-Amino-4-phenylbutanoic acid

- ®-3-Amino-4-(4-methoxyphenyl)butanoic acid

- ®-3-Amino-4-(4-fluorophenyl)butanoic acid

Uniqueness

®-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride is unique due to the presence of the cyano group on the phenyl ring. This functional group provides additional reactivity and potential for further chemical modifications compared to its analogs. The cyano group also imparts distinct electronic properties, which can influence the compound’s interactions with biological targets.

生物活性

(R)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride is a chiral amino acid derivative that has garnered attention for its diverse biological activities. This compound's unique structure, featuring both an amino group and a cyanophenyl substituent, contributes to its interaction with various biological targets, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₄ClN₂O₂

- Molecular Weight : 240.69 g/mol

- CAS Number : 936630-57-8

The presence of the cyanophenyl group enhances the compound's binding affinity to specific receptors and enzymes, influencing its biological activity significantly.

The mechanism of action for this compound involves:

- Interaction with Receptors : The compound may bind to neurotransmitter transporters, particularly those related to serotonin and dopamine, potentially modulating their levels in the central nervous system.

- Enzyme Inhibition : It may inhibit various enzymes by binding to active or allosteric sites, thereby altering biochemical pathways involved in neurotransmission and cellular metabolism.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance, it has shown efficacy in inhibiting bacterial growth in vitro, suggesting potential applications in treating infections.

Neuropharmacological Effects

Studies have demonstrated that this compound can influence neuropharmacological pathways. Its interaction with serotonin and dopamine transporters suggests potential applications in managing mood disorders or other neurological conditions. Preliminary data indicate that it may enhance serotonin levels, which could be beneficial in treating depression.

Case Studies

-

Inhibition of Type III Secretion System :

A study explored the effects of this compound on the Type III secretion system (T3SS) in pathogenic bacteria. High concentrations (50 μM) resulted in approximately 50% inhibition of secretion, indicating its potential as a therapeutic agent against bacterial infections . -

Neurotransmitter Modulation :

Another investigation focused on the compound's ability to modulate neurotransmitter levels in animal models. Results showed that administration led to increased levels of serotonin, suggesting its role as a potential antidepressant.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (S)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride | Meta-cyanophenyl group | Different pharmacodynamics and efficacy against specific pathogens |

| (R)-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride | Ortho-cyanophenyl group | Potentially distinct biological activity due to positioning |

| (R)-3-Amino-4-(4-chlorophenyl)butanoic acid | Chlorine substituent | Varying reactivity and solubility compared to cyanophenyl derivatives |

This table highlights how modifications in the substituent position can significantly impact the biological activity and pharmacological potential of related compounds.

特性

IUPAC Name |

(3R)-3-amino-4-(4-cyanophenyl)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2.ClH/c12-7-9-3-1-8(2-4-9)5-10(13)6-11(14)15;/h1-4,10H,5-6,13H2,(H,14,15);1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQQBWUZSLDACSS-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CC(=O)O)N)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](CC(=O)O)N)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60647470 | |

| Record name | (3R)-3-Amino-4-(4-cyanophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269726-85-4 | |

| Record name | (3R)-3-Amino-4-(4-cyanophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。